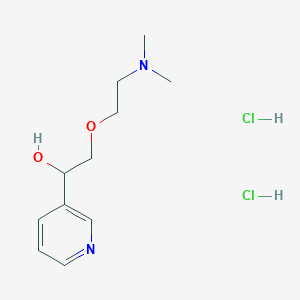
alpha-((2-(Dimethylamino)ethoxy)methyl)-3-pyridinemethanol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-pyridinemethanol dihydrochloride, commonly known as DMXAA, is a synthetic compound that has been studied extensively for its potential therapeutic applications. DMXAA has been found to possess strong anti-cancer properties and has been investigated as a possible treatment for various types of cancer.
Wirkmechanismus
DMXAA works by activating the immune system and inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha). These cytokines cause the destruction of tumor blood vessels and the subsequent death of cancer cells.
Biochemische Und Physiologische Effekte
DMXAA has been found to have a number of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) and induce apoptosis in cancer cells. DMXAA has also been found to increase the expression of genes involved in immune response and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
DMXAA has several advantages in lab experiments. It is a highly potent compound that has been shown to be effective in inducing tumor necrosis and inhibiting tumor growth. However, DMXAA has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on DMXAA. One area of focus is the development of more effective delivery methods for DMXAA, such as liposomal encapsulation. Another area of research is the investigation of DMXAA in combination with other anti-cancer agents, such as immune checkpoint inhibitors. Additionally, further research is needed to fully understand the mechanism of action of DMXAA and its potential applications in the treatment of cancer.
Synthesemethoden
DMXAA can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis process typically involves the use of reagents such as pyridine, formaldehyde, and dimethylamine. The final product is obtained in the form of a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its anti-cancer properties. It has been found to induce tumor necrosis and inhibit tumor growth in various types of cancer, including lung cancer, melanoma, and breast cancer. DMXAA has also been found to enhance the effectiveness of radiation therapy and chemotherapy.
Eigenschaften
CAS-Nummer |
131964-31-3 |
|---|---|
Produktname |
alpha-((2-(Dimethylamino)ethoxy)methyl)-3-pyridinemethanol dihydrochloride |
Molekularformel |
C11H20Cl2N2O2 |
Molekulargewicht |
283.19 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)ethoxy]-1-pyridin-3-ylethanol;dihydrochloride |
InChI |
InChI=1S/C11H18N2O2.2ClH/c1-13(2)6-7-15-9-11(14)10-4-3-5-12-8-10;;/h3-5,8,11,14H,6-7,9H2,1-2H3;2*1H |
InChI-Schlüssel |
LRMZTRXFDFCCOI-UHFFFAOYSA-N |
SMILES |
CN(C)CCOCC(C1=CN=CC=C1)O.Cl.Cl |
Kanonische SMILES |
CN(C)CCOCC(C1=CN=CC=C1)O.Cl.Cl |
Synonyme |
alpha-((2-(Dimethylamino)ethoxy)methyl)-3-pyridinemethanol dihydrochlo ride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



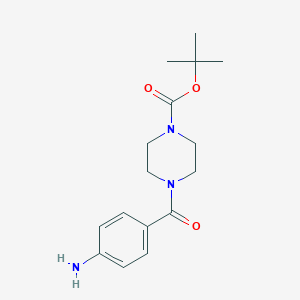
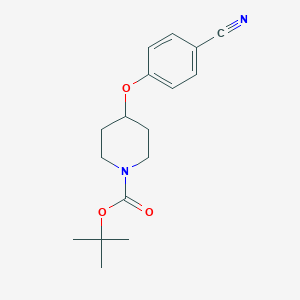

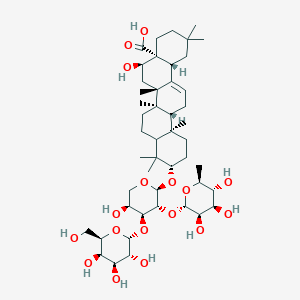
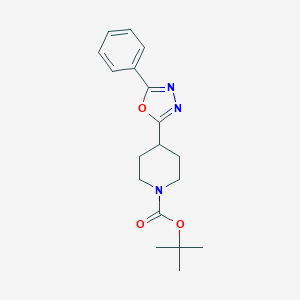
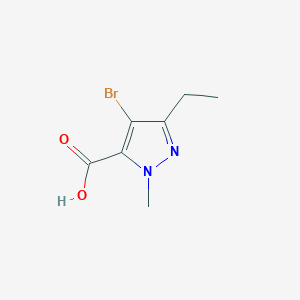
![tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153344.png)
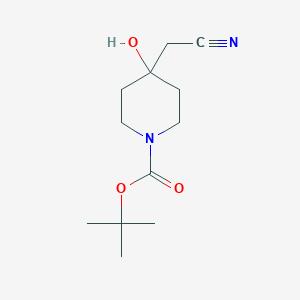
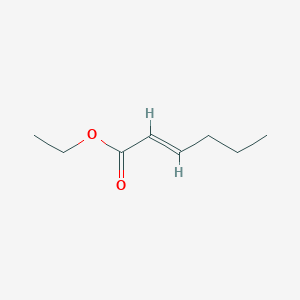
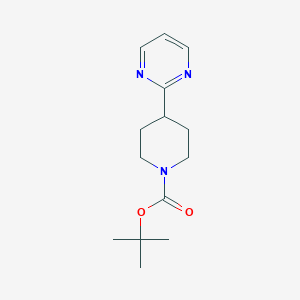
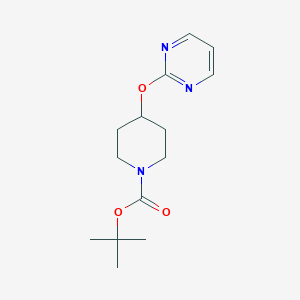
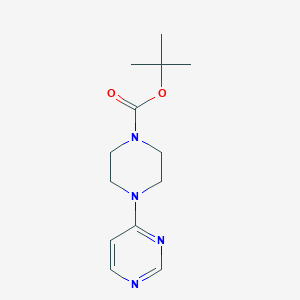
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B153354.png)
